molecular formula C10H14ClNO B6254465 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride CAS No. 90874-83-2

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B6254465
CAS No.: 90874-83-2
M. Wt: 199.68 g/mol
InChI Key: HCEJTHATJRQXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of tetrahydronaphthalene, featuring an amino group and a hydroxyl group on the naphthalene ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride typically involves the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure

    Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol.

    Reduction: Formation of 5,6,7,8-tetrahydronaphthalen-1-amine.

    Substitution: Formation of 5-chloro-5,6,7,8-tetrahydronaphthalen-1-ol.

Scientific Research Applications

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
  • 5,6,7,8-tetrahydro-1-naphthylamine
  • 1-amino-5,6,7,8-tetrahydronaphthalene

Uniqueness

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

90874-83-2

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h2-3,6,9,12H,1,4-5,11H2;1H

InChI Key

HCEJTHATJRQXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.